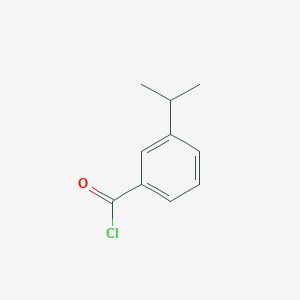

3-Isopropylbenzoyl chloride

Übersicht

Beschreibung

3-Isopropylbenzoyl chloride is an organic compound with the molecular formula C₁₀H₁₁ClO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isopropyl group at the third position. This compound is used in various chemical syntheses and industrial applications due to its reactivity and functional properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Isopropylbenzoyl chloride can be synthesized through the chlorination of 3-isopropylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction is carried out under reflux conditions, often in the presence of a catalyst such as dimethylformamide (DMF) to enhance the reaction rate and yield.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of 3-isopropylbenzoic acid and thionyl chloride into a reactor, maintaining optimal temperature and pressure conditions to ensure efficient conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isopropylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as an amine, alcohol, or thiol, forming corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-isopropylbenzoic acid and hydrochloric acid.

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 3-isopropylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols.

Catalysts: Aluminum chloride (AlCl₃) for Friedel-Crafts acylation.

Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and toluene.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

3-Isopropylbenzoic Acid: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

3-Isopropylbenzoyl chloride is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Research into drug development often employs this compound for creating novel therapeutic agents.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Wirkmechanismus

The mechanism by which 3-isopropylbenzoyl chloride exerts its effects is primarily through its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This reactivity is harnessed in various synthetic pathways to create complex molecules with desired functionalities.

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: The parent compound, lacking the isopropyl group.

4-Isopropylbenzoyl Chloride: Similar structure but with the isopropyl group at the fourth position.

2-Isopropylbenzoyl Chloride: Isopropyl group at the second position.

Uniqueness: 3-Isopropylbenzoyl chloride is unique due to the position of the isopropyl group, which can influence the reactivity and steric properties of the compound. This positional isomerism can lead to different reaction outcomes and product distributions compared to its 2- and 4-isopropyl counterparts.

Biologische Aktivität

3-Isopropylbenzoyl chloride, a compound with the chemical formula , is primarily known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. This article delves into its biological activity, including its toxicological effects, potential carcinogenicity, and other relevant biological interactions.

- Molecular Weight : 182.65 g/mol

- CAS Number : 22282379

- Structure : The compound features a benzoyl chloride moiety with an isopropyl group attached to the benzene ring.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in literature compared to its structural analogs like benzyl chloride and benzoyl chloride. However, insights can be drawn from studies on related compounds and their effects on biological systems.

Toxicological Effects

- Dermal and Respiratory Irritation :

- Genotoxicity :

- Carcinogenicity :

Study on Related Compounds

A study evaluated the carcinogenic potential of benzyl chloride through various routes of administration in mice. The results indicated a dose-dependent increase in forestomach tumors and lung adenomas . Given the structural similarities with this compound, further studies are warranted to assess similar risks associated with this compound.

In Vitro Studies

In vitro assays have shown that related compounds can induce oxidative stress and damage DNA in cultured cells. The potential for this compound to exhibit similar effects needs examination through standardized mutagenicity tests .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Dermal Irritation | Erythema and swelling observed in studies |

| Respiratory Irritation | Inflammation noted in inhalation studies |

| Genotoxic Potential | Weak mutagenicity suggested by analogs |

| Carcinogenic Risk | Weak carcinogenicity indicated by related studies |

Eigenschaften

IUPAC Name |

3-propan-2-ylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-7(2)8-4-3-5-9(6-8)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQOURMQVWTWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624336 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325770-58-9 | |

| Record name | 3-(Propan-2-yl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.